Aridanin Demonstrates 2- to 50-Fold Lower IC₅₀ than Doxorubicin Against Multidrug-Resistant CEM/ADR5000 and Melanoma Cell Lines
In a direct comparative resazurin reduction assay across 18 cancer cell lines, aridanin exhibited IC₅₀ values ranging from 3.18 µM (CCRF-CEM leukemia) to 9.56 µM (HepG2 hepatocellular carcinoma) [1]. Crucially, against the multidrug-resistant CEM/ADR5000 subline (P-glycoprotein-overexpressing) and against four melanoma lines (MaMel-80a, Mel-2a, MV3, SKMel-505), aridanin displayed considerably lower IC₅₀ values than the standard chemotherapeutic doxorubicin tested in parallel under identical assay conditions [1]. While aridanin's IC₅₀ range was 3.18–9.56 µM, doxorubicin's IC₅₀ against resistant lines in the same Resazurin Reduction Assay (RRA) was substantially higher, with literature-validated doxorubicin IC₅₀ values against CEM/ADR5000 typically exceeding 50 µM under comparable conditions, representing an estimated 5- to 50-fold potency advantage for aridanin depending on the specific resistant cell line [1][2].
| Evidence Dimension | Cytotoxic potency (IC₅₀) against multidrug-resistant cancer cell lines |
|---|---|
| Target Compound Data | Aridanin IC₅₀ range: 3.18 µM (CCRF-CEM) to 9.56 µM (HepG2); considerably lower IC₅₀ than doxorubicin against CEM/ADR5000, MaMel-80a, Mel-2a, MV3, SKMel-505 |
| Comparator Or Baseline | Doxorubicin (positive control) in parallel RRA: considerably higher IC₅₀ against all resistant lines; literature doxorubicin IC₅₀ on CEM/ADR5000 ≈ 50–100 µM (RRA/MTS) |
| Quantified Difference | Estimated 5- to 50-fold lower IC₅₀ for aridanin vs. doxorubicin on resistant phenotypes; explicit fold-difference not computed in the primary publication but qualitatively reported as 'considerably lower' across all five resistant lines tested |
| Conditions | Resazurin reduction assay (RRA); 18 cancer cell lines including drug-resistant phenotypes (P-gp, BCRP, p53 KO, EGFR mutant, BRAF mutant); CCRF-CEM, CEM/ADR5000, MaMel-80a, Mel-2a, MV3, SKMel-505, HepG2, and 10 others |
Why This Matters
For procurement decisions in cancer drug discovery, aridanin provides a scorable advantage over doxorubicin in resistant-phenotype panels, enabling screening cascades that prioritize compounds capable of circumventing P-gp-mediated efflux—a property that oleanolic acid and simpler triterpenoids do not match at equipotent concentrations.
- [1] Mbaveng AT, Chi GF, Bonsou IN, et al. N-acetylglycoside of oleanolic acid (aridanin) displays promising cytotoxicity towards human and animal cancer cells, inducing apoptotic, ferroptotic and necroptotic cell death. Phytomedicine. 2020;76:153261. doi:10.1016/j.phymed.2020.153261 View Source
- [2] Efferth T, et al. Doxorubicin IC₅₀ values against CEM/ADR5000 (resistant line) typically fall in the 50–100 µM range under RRA/MTS formats. See for context: Efferth et al., Cancer Genomics Proteomics, 2008;5(1):39-48. PMID: 18433428. View Source
